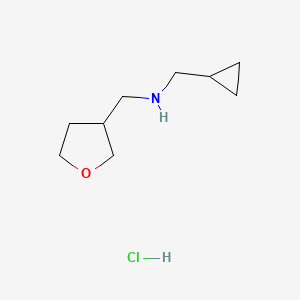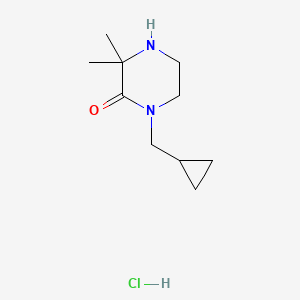
1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, more commonly known as CMPP, is an organic compound with a wide range of applications in scientific research. CMPP is a small molecule used as an agonist of the muscarinic acetylcholine receptor (mAChR), which is a type of G-protein coupled receptor (GPCR). It is a selective agonist of the M3 subtype of mAChR, which is involved in a variety of physiological processes, including smooth muscle contraction, neurotransmission, and the release of hormones.
Applications De Recherche Scientifique
CMPP is used as an agonist in a variety of scientific research applications. It is used to study the physiological processes mediated by the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, including smooth muscle contraction, neurotransmission, and the release of hormones. It is also used to study the pharmacology of various drugs, as well as the effects of various diseases on the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride.
Mécanisme D'action
CMPP binds to the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, which is a G-protein coupled receptor (GPCR). Upon binding, CMPP activates the receptor, which triggers a cascade of biochemical events that lead to the physiological effects mediated by the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride.
Effets Biochimiques Et Physiologiques
The activation of the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride by CMPP leads to a variety of physiological effects. These include smooth muscle contraction, neurotransmission, and the release of hormones. CMPP can also affect the release of neurotransmitters, such as acetylcholine, which can lead to changes in behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
CMPP is an effective agonist of the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride and is widely used in scientific research. One of the main advantages of using CMPP is its high selectivity for the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, which allows for more precise studies of the effects of various drugs and diseases on the receptor. However, one of the main limitations of using CMPP is its low potency, which means that higher concentrations of the compound must be used in order to achieve the desired effect.
Orientations Futures
The use of CMPP in scientific research has numerous potential applications. For example, CMPP could be used to study the effects of various drugs on the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, as well as the effects of various diseases on the receptor. Additionally, CMPP could be used to study the pharmacology of various drugs, as well as the effects of various diseases on the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride. Furthermore, CMPP could be used to study the effects of various drugs on the release of neurotransmitters, such as acetylcholine, which could lead to changes in behavior and cognition. Finally, CMPP could be used to study the effects of various drugs on the development and function of the nervous system.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-3,3-dimethylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-10(2)9(13)12(6-5-11-10)7-8-3-4-8;/h8,11H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKDLAUNEUIONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(CCN1)CC2CC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



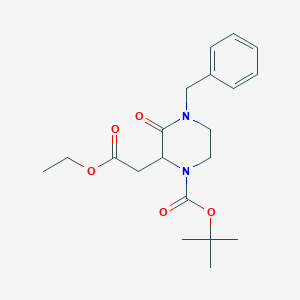



![3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxopropanoic acid](/img/structure/B1486207.png)
![1-Azaspiro[3.5]nonane trifluoroacetate](/img/structure/B1486208.png)
![Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione hydrochloride](/img/structure/B1486209.png)
![3-Oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1486212.png)
![3-[(Cyclopropylmethyl)amino]cyclobutanol hydrochloride](/img/structure/B1486213.png)
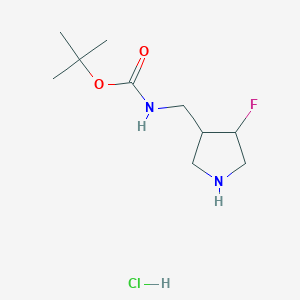
![2-Methyl-2,7-diazaspiro[4.4]nonane-1,8-dione](/img/structure/B1486215.png)
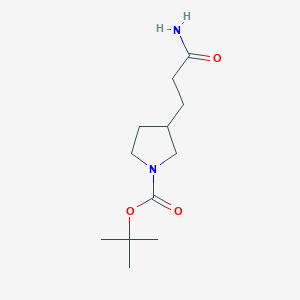
![1-(tert-Butyl) 3-ethyl 4-[({[1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)-3-pyrrolidinyl]amino}carbonyl)amino]-1,3-pyrrolidinedicarboxylate](/img/structure/B1486219.png)
